molecular formula C9H7BrN2O B13135378 2-Bromo-7-methoxyquinazoline

2-Bromo-7-methoxyquinazoline

Katalognummer: B13135378
Molekulargewicht: 239.07 g/mol
InChI-Schlüssel: QQJISRKAAVSDCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-7-methoxyquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of bromine and methoxy groups to the quinazoline core enhances its chemical properties and biological activities, making it a compound of significant interest in medicinal chemistry and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-methoxyquinazoline typically involves the bromination of 7-methoxyquinazoline. One common method is the reaction of 7-methoxyquinazoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-7-methoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (MCPBA) are used under mild conditions.

    Cyclization Reactions: Catalysts like palladium or copper are often employed in these reactions

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-Bromo-7-methoxyquinazoline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-7-methoxyquinazoline involves its interaction with specific molecular targets. The bromine and methoxy groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activities. The compound can interact with various pathways, including those involved in cell proliferation, apoptosis, and inflammation .

Vergleich Mit ähnlichen Verbindungen

    7-Bromo-2-methylquinoline: Similar in structure but with a methyl group instead of a methoxy group.

    6-Bromoquinazoline: Lacks the methoxy group but has similar biological activities.

    2-Methoxyquinazoline: Similar but without the bromine atom

Uniqueness: 2-Bromo-7-methoxyquinazoline is unique due to the presence of both bromine and methoxy groups, which enhance its chemical reactivity and biological activity. This dual substitution makes it a versatile compound for various applications in medicinal chemistry and pharmaceutical research .

Eigenschaften

Molekularformel

C9H7BrN2O

Molekulargewicht

239.07 g/mol

IUPAC-Name

2-bromo-7-methoxyquinazoline

InChI

InChI=1S/C9H7BrN2O/c1-13-7-3-2-6-5-11-9(10)12-8(6)4-7/h2-5H,1H3

InChI-Schlüssel

QQJISRKAAVSDCA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=NC(=NC=C2C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.